5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound is a trisubstituted pyrimido[4,5-d]pyrimidine derivative designed as a cyclin-dependent kinase 2 (CDK2) inhibitor. Its structure features:
- 1,3-Dimethyl groups at the N1 and N3 positions, enhancing steric stability and metabolic resistance.
- A 7-(4-nitrophenyl) substituent, providing electron-withdrawing effects to strengthen hydrophobic interactions with CDK2’s ATP-binding pocket .
- A 5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio) side chain, introducing a thioether linkage and a benzylpiperidine moiety, which may improve target affinity and selectivity .
Synthesized via alkylation and amination of pyrimido[4,5-d]pyrimidine precursors , this compound was evaluated by the National Cancer Institute (NCI) for cytotoxicity across 60 human tumor cell lines, demonstrating potent anti-proliferative activity .
Properties
CAS No. |
847190-33-4 |
|---|---|
Molecular Formula |
C28H28N6O5S |
Molecular Weight |
560.63 |
IUPAC Name |
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H28N6O5S/c1-31-25-23(27(36)32(2)28(31)37)26(30-24(29-25)20-8-10-21(11-9-20)34(38)39)40-17-22(35)33-14-12-19(13-15-33)16-18-6-4-3-5-7-18/h3-11,19H,12-17H2,1-2H3 |
InChI Key |
XXJQLPQCRNOPLJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4CCC(CC4)CC5=CC=CC=C5)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic molecule that combines several pharmacologically relevant moieties. Its complex structure suggests potential biological activities that merit thorough investigation. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C21H23N5O4S
- Molecular Weight : 441.51 g/mol
- CAS Number : 1091392-76-5
The structure features a pyrimidine core, a benzylpiperidine moiety, and a thioether linkage which may contribute to its biological properties.
Antibacterial Activity
Research indicates that compounds similar to the target molecule exhibit significant antibacterial effects. For instance, derivatives containing the 1,3,4-oxadiazole and piperidine functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the benzylpiperidine group may enhance lipophilicity and membrane permeability, contributing to the antibacterial efficacy.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound's potential as an inhibitor of various enzymes has been highlighted in studies. Specifically, it has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease. AChE inhibitors are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
In vitro studies have demonstrated that related compounds exhibit:
- Strong inhibitory activity against urease , with IC50 values indicating effective inhibition at low concentrations.
- Moderate to strong inhibition of AChE , which is crucial for regulating acetylcholine levels in the brain .
| Enzyme | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Acetylcholinesterase | Moderate to Strong | ≤ 1.5 |
| Urease | Strong | Varies by compound |
Case Studies
Several studies have reported on the biological activities of compounds with similar structures:
- Antibacterial Screening : A study synthesized various 1,3,4-oxadiazole derivatives and evaluated their antibacterial properties. The findings indicated that certain derivatives showed promising results against multiple bacterial strains .
- Enzyme Inhibition Studies : Research focusing on piperidine derivatives revealed significant enzyme inhibition capabilities. For example, compounds were tested for their ability to inhibit α-glucosidase and showed promising results compared to standard inhibitors .
Scientific Research Applications
The compound 5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, highlighting its biological activities, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzylpiperidine have shown efficacy in inhibiting the growth of various cancer cell lines, including breast and colorectal cancers. In vitro studies have demonstrated that related compounds can reduce cell viability with IC50 values in the low micromolar range.
Neuroprotective Effects
Other studies have explored the neuroprotective potential of similar compounds against neurodegenerative diseases. The benzylpiperidine fragment is associated with modulating neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease.
Case Studies
- Benzylpiperidine Derivatives in Cancer Therapy : A study highlighted their role in inhibiting tumor growth in preclinical models, demonstrating selective toxicity towards cancer cells while sparing normal cells.
- Neuroprotective Studies : Research has indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential therapeutic avenue for neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Structural and Functional Insights
Substituent Effects on CDK2 Inhibition: 7-Aryl Groups: The target compound’s 4-nitrophenyl group at position 7 likely enhances binding via π-π stacking and hydrophobic interactions compared to less electron-deficient analogs (e.g., compound 7a’s simple phenyl group). This aligns with compound 7f’s superior activity (IC50 0.05 μM) attributed to its 4-chlorophenyl substituent .
Cytotoxicity Profiles :
- The target compound’s broad-spectrum activity in NCI assays suggests that the 4-nitrophenyl and benzylpiperidinyl groups synergize to disrupt cancer cell proliferation, similar to compound 7f’s potency . Derivatives with simpler substituents (e.g., compound 7a) show reduced efficacy, highlighting the importance of electron-withdrawing and bulky groups.
Comparison with Non-CDK2 Targets: Antimicrobial Derivatives: Pyrimido[4,5-d]pyrimidine thiones (e.g., 5-styryl-7-thioxo derivatives ) prioritize hydrogen bonding and redox activity for antimicrobial effects, unlike the target compound’s kinase-focused design . BTK Inhibitors: BTK-targeting analogs (e.g., ) replace the 7-aryl group with acrylamide and oxazinone moieties, demonstrating how scaffold modifications redirect activity to alternate kinases .
Synthetic Accessibility :
- The target compound’s synthesis requires multi-step alkylation and amination , whereas simpler derivatives (e.g., thiones) are accessible via one-pot aqueous reactions . The benzylpiperidinyl group’s complexity may reduce yield compared to morpholine or piperidine derivatives .
Table 2: Physicochemical Properties
Q & A
Q. What are the key synthetic methodologies for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step processes, including cyclocondensation to form the pyrimidine core and thioether linkage. A typical approach includes:
- Step 1 : Formation of the pyrimido[4,5-d]pyrimidine core via cyclocondensation of thiourea derivatives with appropriate carbonyl precursors.
- Step 2 : Introduction of the 4-nitrophenyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Thioether formation using 2-(4-benzylpiperidin-1-yl)-2-oxoethylthiol under basic conditions. Optimization strategies include microwave irradiation (reducing reaction time) or ultrasound-assisted methods to improve yields . Catalysts like p-toluenesulfonic acid (p-TsOH) can enhance cyclization efficiency .
Q. Which spectroscopic techniques are critical for structural characterization?
Essential methods include:
- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~3.0–3.5 ppm), aromatic protons (δ ~7.0–8.5 ppm), and piperidine/benzyl moieties .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. How can researchers assess the compound’s in vitro biological activity?
Standard assays include:
- Enzyme inhibition assays : Test against kinases or phosphodiesterases (common targets for pyrimidine derivatives) using fluorometric or colorimetric readouts.
- Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Antimicrobial screening : Compare activity against Gram-positive/negative bacteria or fungi .
Q. What are the recommended storage conditions to ensure compound stability?
Store at –20°C in airtight, light-protected containers. Use desiccants to prevent hydrolysis of the nitro or carbonyl groups. Purity should be monitored via HPLC before use .
Advanced Research Questions
Q. How can computational methods predict the compound’s pharmacokinetic and pharmacodynamic properties?
- Molecular docking : Identify potential protein targets (e.g., kinases) by docking into active sites (PDB structures).
- QSAR modeling : Correlate structural features (e.g., nitro group electron-withdrawing effects) with bioactivity .
- ADME prediction : Tools like SwissADME estimate oral bioavailability, BBB permeability, and metabolic stability .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of analogs?
- Orthogonal assays : Validate activity across multiple models (e.g., enzymatic vs. cellular assays) to rule out assay-specific artifacts.
- Crystallography : Resolve 3D structures of ligand-target complexes to clarify binding modes .
- Meta-analysis : Compare data from structurally related compounds (e.g., 5-(3-nitrophenyl)pyrimido[5,4-c]quinoline-2,4-dione) to identify conserved pharmacophores .
Q. What is the mechanistic role of the nitro group in modulating bioactivity?
The 4-nitrophenyl group:
- Enhances electron-deficient character , improving interactions with positively charged enzyme pockets.
- May act as a pro-drug moiety , undergoing nitro-reduction in vivo to form reactive intermediates (e.g., hydroxylamines) .
- Compare with analogs lacking nitro groups (e.g., 5-fluorophenyl derivatives) to isolate its contribution .
Q. How can metabolic pathways be investigated using in vitro models?
- Liver microsomes : Incubate the compound with cytochrome P450 enzymes to identify metabolites via LC-MS/MS.
- Reactive metabolite trapping : Use glutathione (GSH) to detect electrophilic intermediates .
- Isotope labeling : Track metabolic fate using ¹⁴C-labeled analogs .
Q. What advanced techniques optimize regioselectivity in thioether bond formation?
- Protecting group strategies : Temporarily block reactive sites (e.g., piperidine nitrogen) to direct thiol coupling .
- Transition-metal catalysis : Use Cu(I) or Pd catalysts for selective C-S bond formation under mild conditions .
- Kinetic vs. thermodynamic control : Adjust temperature/solvent polarity to favor desired intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
